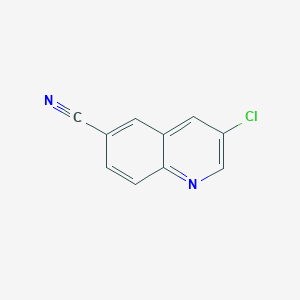

3-Chloroquinoline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloroquinoline-6-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of this compound involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis

The molecular structure of this compound is C10H5ClN2 . The molecular weight is 188.61 .Chemical Reactions Analysis

The chemical reactions of this compound derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

3-Chloroquinoline-6-carbonitrile derivatives have been explored for their synthetic versatility and potential in producing biologically active compounds. Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions, highlighting their applications in creating compounds with significant biological activities (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Optoelectronic and Nonlinear Properties

The optoelectronic and nonlinear properties of hydroquinoline derivatives, including this compound, were investigated by Irfan et al. (2020), who used a DFT approach to study their structural, electronic, optical, and charge transport properties. This research suggests potential applications in multifunctional materials due to their efficient charge transport tendency and optoelectronic properties (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Antimicrobial Activity

Elkholy and Morsy (2006) synthesized tetrahydropyrimido[4,5-b]-quinoline derivatives, demonstrating their reactivity and reporting on their antimicrobial activities. This indicates a potential avenue for developing new antimicrobial agents from this compound derivatives (Elkholy & Morsy, 2006).

Antitumor Activities

Research on the antitumor activities of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, including those based on this compound, by El-Agrody et al. (2012), revealed promising results against various human tumor cell lines, highlighting the potential for cancer therapy applications (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

Fluorescent Materials

A study by Zhang et al. (2021) on 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives showcased their solid-state fluorescence and mechanofluorochromic activities, offering insights into their use as novel fluorescent materials for encryption and white-light emission applications (Zhang, Wang, Shen, Wang, Zhou, Lei, Gao, Liu, Huang, & Wu, 2021).

Wirkmechanismus

Safety and Hazards

While specific safety and hazards data for 3-Chloroquinoline-6-carbonitrile is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some quinoline derivatives have been shown to exhibit anticancer activity

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Eigenschaften

IUPAC Name |

3-chloroquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFLEXPJNDLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B2690003.png)

![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)

![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)

![Methyl 4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2690009.png)

![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690012.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2690022.png)